N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that features a combination of indole, pyridazine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Indole Moiety: Starting with a precursor such as tryptamine, the indole ring can be formed through cyclization reactions.
Pyridazine Synthesis: The pyridazine ring can be synthesized from appropriate dicarbonyl compounds through cyclization with hydrazine derivatives.
Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization of appropriate precursors.
Coupling Reactions: The final step involves coupling the indole, pyridazine, and piperidine moieties using amide bond formation techniques, often employing reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyridazine ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the pyridazine ring.
Substitution: Substituted derivatives at the piperidine ring.
Scientific Research Applications
N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The indole moiety is known to interact with serotonin receptors, while the pyridazine and piperidine rings may modulate other biological pathways. These interactions can lead to changes in cellular signaling, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)-1-(pyridazin-3-yl)piperidine-3-carboxamide: Lacks the methoxy group on the pyridazine ring.
N-(2-(1H-indol-3-yl)ethyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide: Contains a methyl group instead of a methoxy group on the pyridazine ring.
N-(2-(1H-indol-3-yl)ethyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide: Contains a chlorine atom on the pyridazine ring.
Uniqueness
The presence of the methoxy group on the pyridazine ring in N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide may enhance its biological activity and specificity compared to similar compounds. This modification can influence the compound’s pharmacokinetic properties, receptor binding affinity, and overall therapeutic potential.
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features an indole moiety , a pyridazine ring , and a piperidine backbone , which contribute to its potential interactions with various biological targets. The integration of these structural elements suggests that it may exhibit diverse pharmacological effects, particularly in neuropharmacology and oncology.
Pharmacological Activities
Preliminary studies indicate that this compound exhibits significant biological activities:
- Neuropharmacology : The compound has shown promise in modulating neurotransmitter systems, which may lead to applications in treating neurodegenerative diseases.
- Anticancer Activity : Similar compounds have been evaluated for their antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology.
Research into the mechanisms of action for this compound involves studying its interaction with specific receptors and enzymes. Techniques such as binding affinity assays and cell viability tests are employed to elucidate its pharmacodynamics and pharmacokinetics.
Interaction Studies
Studies have indicated that this compound may interact with the following biological targets:
Case Studies and Research Findings
Several research studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Antiproliferative Effects : A study demonstrated that structurally similar compounds exhibited effective antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines, with IC50 values indicating significant potency (e.g., IC50 = 0.34 μM for MCF-7) .
- Mechanistic Evaluation : Mechanistic studies revealed that certain indole derivatives induced apoptosis in a dose-dependent manner and arrested cells in the G2/M phase, suggesting a similar potential for this compound .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of indole and pyridazine functionalities, which may enhance its selectivity compared to other similar compounds. Here is a comparative table:
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(6-methoxy-pyridazinyl)-3-piperidinecarboxamide | Fluorinated indole | Enhanced selectivity in neuropharmacology |
N-cyclopropyl-3-fluoro-5-[3-amino]benzamide | Cyclopropyl substituent | Diverse biological activities |
1-[2-(4-methoxyphenyl)ethyl]-4-methylpiperidin-4-one | Methoxy phenyl group | Analgesic properties |
Properties
Molecular Formula |
C21H25N5O2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H25N5O2/c1-28-20-9-8-19(24-25-20)26-12-4-5-16(14-26)21(27)22-11-10-15-13-23-18-7-3-2-6-17(15)18/h2-3,6-9,13,16,23H,4-5,10-12,14H2,1H3,(H,22,27) |
InChI Key |
CBJCMQLDMUEQIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.